molecular formula C14H16O3 B12939447 tert-butyl 2H-chromene-3-carboxylate

tert-butyl 2H-chromene-3-carboxylate

Cat. No.: B12939447
M. Wt: 232.27 g/mol
InChI Key: OBGZUPZSLKSOAL-UHFFFAOYSA-N
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Description

tert-Butyl 2H-chromene-3-carboxylate: is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the chromene ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2H-chromene-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases. Its derivatives have been studied for their anti-tumor, anti-inflammatory, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2H-chromene-3-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, its anti-tumor activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2H-chromene-3-carboxylate stands out due to its enhanced stability and lipophilicity provided by the tert-butyl group. This makes it more suitable for certain chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(15)11-8-10-6-4-5-7-12(10)16-9-11/h4-8H,9H2,1-3H3

InChI Key

OBGZUPZSLKSOAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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